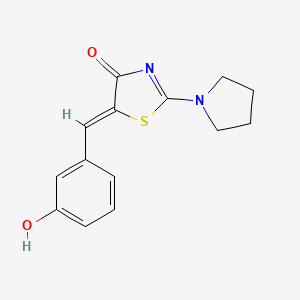

![molecular formula C18H26N6O B5547527 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to the compound of interest often involves nucleophilic substitution reactions, as seen in the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, where various sulfonyl chlorides react with a base molecule to produce compounds with potential antiproliferative activity against human cancer cell lines (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivatives, has been elucidated using crystallographic methods, revealing that these compounds crystallize in the monoclinic system with specific cell constants and exhibit distinct geometrical and electron density features (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives can be explored through various reactions, such as nitration followed by intramolecular oxidative cyclization, which has been used to prepare labeled compounds for mechanistic investigations (Sako et al., 2000). These reactions provide insights into the potential reactivity pathways of the compound .

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and solubility, are influenced by their molecular geometry and the presence of functional groups. The analysis of crystal and molecular structures of related compounds provides information on their solid-state behavior and potential interactions in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, can be inferred from studies on similar compounds. For instance, the antimicrobial activity of novel benzo[4,5]imidazo[1,2-a]pyrimido-[4,5-d]pyrimidines suggests the potential for diverse chemical interactions and biological relevance of these molecules (Prasoona et al., 2020).

Scientific Research Applications

Antiproliferative Activity

A series of new pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated significant antiproliferative effects against human cancer cell lines. Compounds in this series, characterized by different spectral studies, were evaluated using the MTT assay method and showed promising activity, highlighting their potential as anticancer agents (L. Mallesha et al., 2012).

Synthetic Approaches and Functionalizations

Imidazo[1,2-a]pyrimidine has garnered attention in synthetic chemistry for its versatile applications in medicinal chemistry. Various synthetic approaches, including multicomponent reactions and condensation reactions, have been developed to construct this scaffold, underscoring its importance in the development of new chemosynthetic strategies and drug development (Richa Goel et al., 2015).

Antimicrobial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives were designed and synthesized, revealing considerable activity against drug-sensitive and resistant MTB strains. These findings indicate a promising direction for further research in antimycobacterial agents (Kai Lv et al., 2017).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, through their synthetic innovation, provide a foundation for the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

Hypoglycemic Activity

Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were investigated for their hypoglycemic potency and adrenergic receptor binding affinity. This research contributes to understanding the molecular mechanisms of diabetes treatment and highlights the potential of these compounds in developing new hypoglycemic agents (L. C. Meurer et al., 1992).

properties

IUPAC Name |

1-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c1-13-14(2)24(12-21-13)16-10-15(19-11-20-16)22-6-8-23(9-7-22)17(25)18(3,4)5/h10-12H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRUNXHFQIPBQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

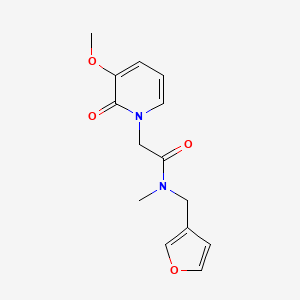

![4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5547452.png)

![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)

![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)

![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)

![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)

![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B5547507.png)

![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)

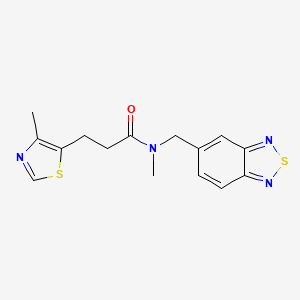

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)